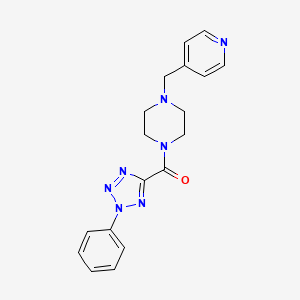

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a tetrazole moiety, which is a bioisostere of the carboxylic acid group . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the tetrazole moiety with various substituted aryl isocyanates and aryl isothiocyanates . The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities .Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . The molecular formula of a similar compound is C 34 H 35 N 5 O 3 and the molecular weight is 561.67 gm/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition of the tetrazole moiety with isocyanates and isothiocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by infrared (IR), 1 H and 13 C nuclear magnetic resonance (NMR), and mass spectral data .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Tetrazole derivatives have been studied for their role in inflammatory processes, particularly in mediating leukocyte migration during inflammation .

Cardiovascular Drug Development

The specificity of tetrazole binding is utilized in pharmaceutical synthesis, especially in developing drugs that combat cardiovascular diseases by inhibiting platelet aggregation .

Antioxidant Potential

Tetrazole derivatives have been evaluated for their antioxidant potential using assays like the Diphenyl picryl hydrazyl (DPPH) radical estimation .

Antibacterial and Antifungal Properties

Tetrazoles exhibit a range of biological activities including antibacterial and antifungal properties. These are important for developing new treatments against various infections .

Analgesic and Anti-inflammatory Properties

Apart from their antibacterial and antifungal effects, tetrazoles also show analgesic and anti-inflammatory properties, which are valuable in pain management and treating inflammation-related conditions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds involve further exploration of their biological activities, including antibacterial, anticancer, and anti-TB activities . The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Eigenschaften

IUPAC Name |

(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQMDQOEPCJUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)

![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)

![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2932740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)

![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)

![N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2932750.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)